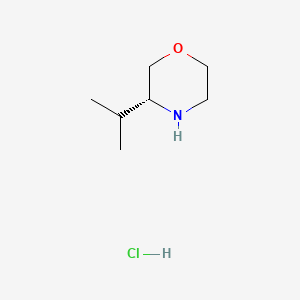

(R)-3-异丙基吗啉盐酸盐

货号 B572758

CAS 编号:

1227917-52-3

分子量: 165.661

InChI 键: QFMXNDMRPNTHNP-FJXQXJEOSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its relevance in various fields .

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .科学研究应用

- IPM HCl serves as a versatile organocatalyst in asymmetric reactions. Its chiral structure allows it to participate in enantioselective transformations, such as Michael additions, aldol reactions, and Mannich reactions. Researchers have explored its use in the synthesis of complex molecules with high stereochemical purity .

- Due to its low toxicity and favorable environmental profile, IPM HCl has gained attention as a green solvent and reaction medium. It dissolves a wide range of organic and inorganic compounds, making it suitable for various chemical processes. Researchers have employed it in sustainable synthesis routes, especially in the context of green chemistry .

- IPM HCl acts as a stabilizer in pharmaceutical formulations and polymer systems. It enhances the stability of active pharmaceutical ingredients (APIs) by preventing degradation due to oxidation or hydrolysis. Additionally, it improves the shelf life of certain polymers, such as polyurethanes and polyesters .

- When incorporated into metal coatings, IPM HCl exhibits excellent corrosion inhibition properties. It forms a protective layer on metal surfaces, preventing oxidation and corrosion. Researchers have explored its use in coatings for steel structures, pipelines, and automotive components .

- Crystal engineering studies have revealed that IPM HCl can act as a hydrogen bond donor in various crystalline forms. These interactions play a crucial role in determining crystal packing and stability. Researchers have investigated its crystal structures and their implications for drug design and solid-state properties .

- As a chiral ligand, IPM HCl coordinates with transition metal complexes, enabling enantioselective catalysis. It has found applications in asymmetric hydrogenation, cross-coupling reactions, and other metal-catalyzed transformations. Its unique stereochemistry contributes to the desired product selectivity .

Organocatalysis and Asymmetric Synthesis

Green Solvent and Reaction Medium

Stabilizer for Pharmaceuticals and Polymers

Corrosion Inhibition in Metal Coatings

Hydrogen Bond Donor in Crystalline Forms

Chiral Ligand in Transition Metal Catalysis

安全和危害

未来方向

属性

IUPAC Name |

(3R)-3-propan-2-ylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)7-5-9-4-3-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMXNDMRPNTHNP-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-isopropylmorpholine hydrochloride | |

CAS RN |

1227917-52-3 |

Source

|

| Record name | (3R)-3-(propan-2-yl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

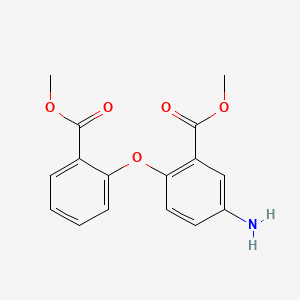

ethyl 2-amino-4-bromothiazole-5-carboxylate

1353102-10-9

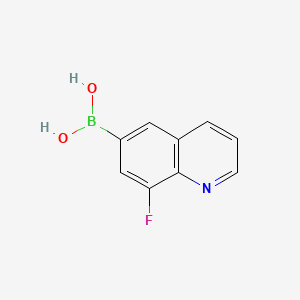

(8-Fluoroquinolin-6-yl)boronic acid

1210048-29-5

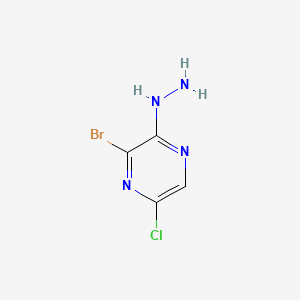

1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

1374652-24-0

![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)